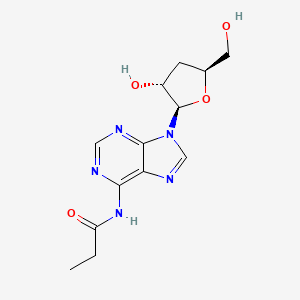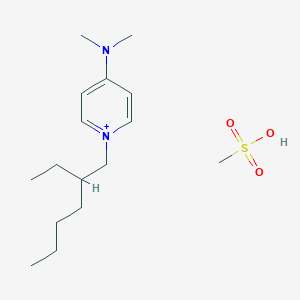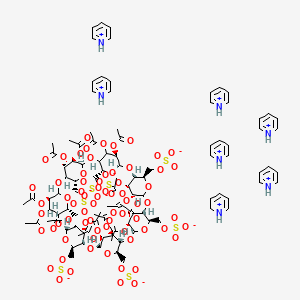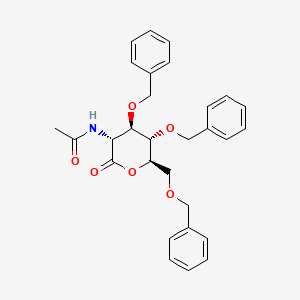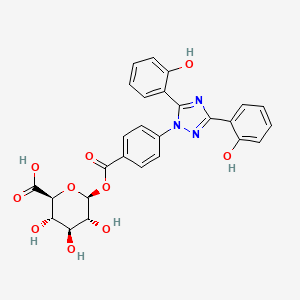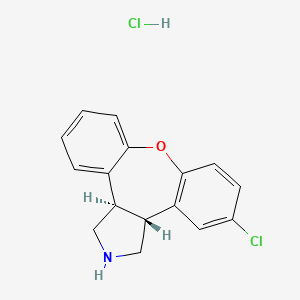
N-Desmethyl Asenapine Hydrochloride
説明
Synthesis Analysis
The synthesis of Asenapine, and by extension its metabolite N-Desmethyl Asenapine, involves complex chemical processes. Asenapine is synthesized through a multi-step reaction starting from 2,5-dichloroacetophenone and sarcosine methyl ester hydrochloride, followed by several steps including etherification, oxidation, hydrolysis, cyclization, and reduction (Zheng Guo-jun, 2011). Another synthesis route reported involves the use of stable isotope-labeled precursors for the synthesis of N-desmethylasenapine (Jeffrey T. Kuethe, 2012).
Molecular Structure Analysis
The molecular structure of N-Desmethyl Asenapine Hydrochloride is closely related to that of Asenapine, with the primary difference being the removal of a methyl group. This structural modification can significantly affect the compound's receptor affinity, pharmacodynamics, and pharmacokinetics. The molecular interactions and receptor affinities of Asenapine have been well-studied, showing high affinity for various serotonin, adrenoceptors, dopamine receptors, and histamine receptors, which could also provide insights into the properties of its metabolite (Mohammed Shahid et al., 2009).
Chemical Reactions and Properties
The chemical properties of N-Desmethyl Asenapine Hydrochloride are influenced by its molecular structure. As a metabolite of Asenapine, it undergoes various chemical reactions in the body, including glucuronidation and demethylation. The main metabolic pathways for Asenapine involve direct glucuronidation and N-demethylation, leading to the formation of N-Desmethyl Asenapine among other metabolites (S. F. M. V. D. Wetering-Krebbers et al., 2011).
科学的研究の応用
Pharmacokinetic Interactions
N-Desmethyl Asenapine, a major metabolite of Asenapine, demonstrates notable pharmacokinetic interactions. A study highlighted its interaction with valproate, a medication used in the treatment of epilepsy and bipolar disorder. This interaction resulted in a moderate reduction in the formation of N-Desmethyl Asenapine (Gerrits et al., 2012).
Receptor Binding and Functional Characteristics
Asenapine, and by extension its metabolites, exhibits a distinct profile in terms of receptor binding and functional characteristics. It demonstrates high affinity and a unique rank order of binding affinities for various receptors including serotonin, adrenoceptors, dopamine receptors, and histamine receptors, suggesting a complex interaction with the central nervous system (Shahid et al., 2009).
Metabolic Pathways
The metabolism of Asenapine involves several pathways, with N-Desmethyl Asenapine being a principal metabolite. This is indicative of the extensive and rapid metabolism of Asenapine, leading to various metabolites including N-Desmethyl Asenapine (van de Wetering-Krebbers et al., 2011).
Impact on Serotonin Receptors
Studies have shown that Asenapine, and consequently N-Desmethyl Asenapine, can induce differential regional effects on serotonin receptor subtypes in the brain. This points towards their potential impact on mood and psychiatric disorders (Tarazi et al., 2010).
Clinical Efficacy and Safety
Although not directly on N-Desmethyl Asenapine, research on Asenapine's clinical efficacy and safety could provide insights into its metabolites. Asenapine has been used in the treatment of schizophrenia and bipolar disorder, indicating the potential relevance of its metabolites in these conditions (Citrome, 2014).
Therapeutic Applications
Research has also explored Asenapine's therapeutic applications, such as its efficacy in treating cognitive deficits in schizophrenia. This may suggest potential cognitive benefits for its metabolite, N-Desmethyl Asenapine (Snigdha et al., 2011).
Potential in COVID-19 Treatment
Interestingly, Asenapine, and by extension its metabolites, have been evaluated for their potential in inhibiting SARS-CoV-2 infection in vitro. This unexpected application demonstrates the broad spectrum of activity that these compounds may have (Xiong et al., 2020).
Safety And Hazards
“N-Desmethyl Asenapine Hydrochloride” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes3. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation3.
将来の方向性
Asenapine, the parent compound of “N-Desmethyl Asenapine Hydrochloride”, has been developed in sublingual and transdermal formulations due to its nearly complete first-pass metabolism6. This suggests potential future directions for the development of “N-Desmethyl Asenapine Hydrochloride” in similar or novel formulations.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or consult a subject matter expert.
特性
IUPAC Name |
(2R,6R)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO.ClH/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16;/h1-7,13-14,18H,8-9H2;1H/t13-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMMHDIXIDXKTN-IODNYQNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673037 | |
| Record name | (3aR,12bR)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Asenapine Hydrochloride | |
CAS RN |
1170701-78-6 | |
| Record name | (3aR,12bR)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aR,12bR)-rel-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




